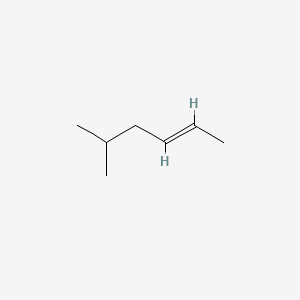

5-Methyl-2-hexene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73936. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

3404-62-4 |

|---|---|

分子式 |

C7H14 |

分子量 |

98.19 g/mol |

IUPAC名 |

5-methylhex-2-ene |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3 |

InChIキー |

GHBKCPRDHLITSE-UHFFFAOYSA-N |

SMILES |

CC=CCC(C)C |

異性体SMILES |

C/C=C/CC(C)C |

正規SMILES |

CC=CCC(C)C |

沸点 |

88.1 °C |

melting_point |

-124.3 °C |

他のCAS番号 |

3404-65-7 7385-82-2 3404-62-4 |

ピクトグラム |

Flammable; Health Hazard |

製品の起源 |

United States |

Foundational & Exploratory

5-Methyl-2-hexene chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 5-Methyl-2-hexene

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C7H14.[1][2] As an alkene, its structure is characterized by a carbon-carbon double bond, which is the site of its chemical reactivity.[2] It exists as a colorless liquid at room temperature with a distinctive odor.[2][3] This compound and its isomers are utilized in organic synthesis and as intermediates in the production of other chemicals.[2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and structural relationships for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The properties of this compound can vary slightly depending on the specific isomer. The following tables summarize key quantitative data available for the compound, often as a mixture of cis/trans isomers or for a specific stereoisomer.

General Identifiers

| Identifier | Value |

| IUPAC Name | 5-methylhex-2-ene[4] |

| Molecular Formula | C7H14[1][2][4][5][6][7] |

| Molecular Weight | 98.19 g/mol [4][6] |

| CAS Number | 3404-62-4 (for cis/trans mixture)[1][6][7][8] |

| 7385-82-2 (for (E)-isomer)[5][6][9] | |

| 13151-17-2 (for (Z)-isomer)[10][11] | |

| InChI | InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3[1][2][4] |

| SMILES | CC=CCC(C)C[4] |

Physical Properties

| Property | Value |

| Appearance | Colorless liquid[2][3] |

| Boiling Point | 88.11 °C[9] to 88.4 °C[12] |

| Melting Point | -124.34 °C[9] |

| Density | 0.6883 g/cm³[9] to 0.7 g/cm³[12] |

| Refractive Index | 1.3979[9] |

| Solubility | Log10 of Water solubility in mol/l (log10WS) is a relevant parameter.[13] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.9[4][6] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹³C NMR | Chemical shifts observed at approximately 130.38, 125.78, 42.20, 28.65, 22.40, and 17.95 ppm.[14] |

| Infrared (IR) Spectrum | Available in the NIST Chemistry WebBook.[15][16] |

| Mass Spectrometry (MS) | Mass spectra are available for analysis.[16][17] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of (E)-5-Methyl-2-hexene

A proposed synthesis route involves the reaction of propyne with 2-methyl-1-propanol.[18][19] This is a multi-step process.

Objective: To synthesize (E)-5-methyl-2-hexene.

Materials:

-

Propyne

-

2-Methyl-1-propanol

-

Borane (BH3) or a suitable hydroborating agent

-

Oxidizing agent (e.g., hydrogen peroxide in NaOH)

-

Dehydrating agent (e.g., sulfuric acid or phosphoric acid)

-

Appropriate solvents (e.g., THF, ether)

-

Standard laboratory glassware and equipment for reflux, distillation, and extraction.

Methodology:

-

Hydroboration-Oxidation: The first phase of the synthesis involves the hydroboration-oxidation of propyne.[18]

-

Propyne is reacted with a borane compound, such as borane (BH3), to form an intermediate.

-

This intermediate is then reacted with 2-methyl-1-propanol, followed by oxidation, to produce the corresponding alcohol.[18]

-

-

Dehydration: The alcohol formed in the previous step is then dehydrated to yield the target alkene, this compound.[18]

-

This is typically achieved by heating the alcohol in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid.

-

The reaction conditions can be controlled to favor the formation of the (E) isomer.[18]

-

-

Purification: The final product is purified from the reaction mixture.

-

The mixture is first washed with water to remove the acid catalyst and any water-soluble byproducts.

-

The organic layer is then separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

-

The final product is isolated by distillation.

-

Safety Precautions: this compound is a highly flammable liquid and vapor.[6] It may be fatal if swallowed and enters the airways.[6] All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources.[20][21] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[20]

Spectroscopic Analysis

Objective: To confirm the structure and purity of the synthesized this compound using NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the characteristic peaks for this compound.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands, such as the C=C stretch of the alkene and the C-H stretches of the alkyl groups, to confirm the functional groups present in the molecule.

Diagrams

The following diagrams illustrate key logical and experimental relationships for this compound.

Caption: Relationship between isomers of this compound.

Caption: Proposed synthesis workflow for (E)-5-Methyl-2-hexene.

References

- 1. This compound,c&t [webbook.nist.gov]

- 2. CAS 3404-62-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 5-Methylhex-2-ene | C7H14 | CID 18849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-methyl-hex-2-ene-Molbase [molbase.com]

- 6. This compound | C7H14 | CID 5357252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2E)-5-methylhex-2-ene | 3404-62-4 | Buy Now [molport.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound CAS#: 7385-82-2 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound, (2Z)- | C7H14 | CID 5364850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAS#:3404-62-4 | Chemsrc [chemsrc.com]

- 13. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. This compound(7385-82-2) 13C NMR spectrum [chemicalbook.com]

- 15. This compound,c&t [webbook.nist.gov]

- 16. This compound,c&t [webbook.nist.gov]

- 17. This compound(3404-62-4) MS spectrum [chemicalbook.com]

- 18. brainly.com [brainly.com]

- 19. Design a synthesis of (E)-5-methyl-2-hexene from | Chegg.com [chegg.com]

- 20. fishersci.com [fishersci.com]

- 21. airgas.com [airgas.com]

Synthesis of 5-Methyl-2-hexene from Propyne and 2-Methyl-1-propanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the production of 5-methyl-2-hexene, a valuable branched alkene in organic synthesis, from the readily available starting materials: propyne and 2-methyl-1-propanol. The synthesis proceeds through the key intermediate 5-methyl-2-hexyne, which is subsequently reduced stereoselectively to afford either the (Z)- or (E)-isomer of the target alkene. This document provides detailed experimental protocols, tabulated quantitative data for all relevant compounds, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Overall Synthetic Strategy

The synthesis is designed as a three-step process:

-

Halogenation of 2-Methyl-1-propanol: The primary alcohol, 2-methyl-1-propanol, is first converted to its corresponding alkyl halide, isobutyl bromide, to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution.

-

Alkylation of Propyne: Propyne is deprotonated using a strong base to form a potent nucleophile, the propynide anion. This anion then undergoes an SN2 reaction with the previously synthesized isobutyl bromide to form the carbon-carbon bond, yielding the internal alkyne, 5-methyl-2-hexyne.

-

Stereoselective Reduction of 5-Methyl-2-hexyne: The final step involves the reduction of the alkyne triple bond to a double bond. The stereochemical outcome of this step is controlled by the choice of reagents, allowing for the selective synthesis of either the cis ((Z)-) or trans ((E)-) isomer of this compound.

Experimental Protocols

Step 1: Synthesis of Isobutyl Bromide from 2-Methyl-1-propanol

This procedure details the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide.

Materials:

-

2-Methyl-1-propanol (dry)

-

Phosphorus tribromide (PBr₃, freshly distilled)

-

Ice-salt bath

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Calcium chloride (CaCl₂, anhydrous)

-

Standard distillation apparatus

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, place 7 moles of dry 2-methyl-1-propanol.

-

Cool the flask to -10°C using an ice-salt bath.

-

With continuous stirring and cooling, add 2.56 moles of freshly distilled phosphorus tribromide dropwise from the dropping funnel. Maintain the reaction temperature below 0°C throughout the addition.

-

After the addition is complete, remove the cooling bath and allow the mixture to stir until it reaches room temperature. Let the reaction proceed overnight.

-

Set up a distillation apparatus and distill the crude isobutyl bromide from the reaction mixture.

-

Wash the distillate carefully with cold, concentrated sulfuric acid to remove any unreacted alcohol and ether byproducts. Subsequently, wash with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and a final wash with water.

-

Dry the crude isobutyl bromide over anhydrous calcium chloride.

-

Purify the final product by distillation. The boiling point of isobutyl bromide is approximately 91-93°C. An expected yield for this reaction is in the range of 55-60%.

Step 2: Synthesis of 5-Methyl-2-hexyne from Propyne and Isobutyl Bromide

This protocol describes the alkylation of a terminal alkyne using a strong base and an alkyl halide.

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Propyne (condensed)

-

Isobutyl bromide (from Step 1)

-

Dry ether or tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (saturated)

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, condense approximately 200 mL of ammonia.

-

Add a catalytic amount of ferric nitrate and then slowly add 0.11 mol of sodium metal in small pieces to form sodium amide in situ. The formation of a persistent blue color indicates the presence of unreacted sodium, which will then be consumed to form a gray suspension of sodium amide.

-

Bubble propyne gas through the stirred suspension of sodium amide in liquid ammonia until the base is consumed.

-

Slowly add 0.1 mol of isobutyl bromide in an equal volume of dry ether to the solution of sodium propynide.

-

Allow the ammonia to evaporate overnight as the reaction mixture warms to room temperature.

-

Add 100 mL of dry ether to the residue and then cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with two portions of ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the resulting 5-methyl-2-hexyne by distillation.

Step 3: Stereoselective Reduction of 5-Methyl-2-hexyne

Two distinct protocols are provided for the synthesis of either the (Z)- or (E)-isomer of this compound.

Protocol 3a: Synthesis of (Z)-5-Methyl-2-hexene (cis-alkene)

This procedure utilizes Lindlar's catalyst for the syn-hydrogenation of the alkyne.

Materials:

-

5-Methyl-2-hexyne (from Step 2)

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline)

-

Hexane or ethanol as solvent

-

Hydrogen gas (H₂) balloon

Procedure:

-

Dissolve 5-methyl-2-hexyne in hexane or ethanol in a round-bottomed flask.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield (Z)-5-methyl-2-hexene. Further purification can be achieved by distillation if necessary.

Protocol 3b: Synthesis of (E)-5-Methyl-2-hexene (trans-alkene)

This protocol employs a dissolving metal reduction to achieve anti-addition of hydrogen across the triple bond.[1]

Materials:

-

5-Methyl-2-hexyne (from Step 2)

-

Sodium (Na) metal

-

Liquid ammonia (NH₃)

-

Dry ice/acetone condenser

Procedure:

-

In a three-necked flask equipped with a dry ice/acetone condenser and a gas inlet, condense approximately 150 mL of ammonia at -78°C.

-

Add 5-methyl-2-hexyne to the liquid ammonia.

-

Slowly add small pieces of sodium metal to the stirred solution. The appearance of a persistent deep blue color indicates that the reduction is complete.

-

Carefully quench the reaction by the addition of a proton source, such as ammonium chloride or ethanol.

-

Allow the ammonia to evaporate.

-

Extract the product with ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation and purify the resulting (E)-5-methyl-2-hexene by distillation.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final products.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 2-Methyl-1-propanol | C₄H₁₀O | 74.12 | 108 | 0.802 | 1.396 |

| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 | 1.26 | 1.435 |

| 5-Methyl-2-hexyne | C₇H₁₂ | 96.17 | 102 | 0.738 | 1.415 |

| (Z)-5-Methyl-2-hexene | C₇H₁₄ | 98.19 | ~96 | ~0.70 | ~1.40 |

| (E)-5-Methyl-2-hexene | C₇H₁₄ | 98.19 | ~95 | ~0.70 | ~1.40 |

Table 2: Spectroscopic Data for this compound Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |

| (Z)-5-Methyl-2-hexene | ~5.4 (m, 2H, vinyl), ~2.0 (m, 2H, allylic), ~1.7 (m, 1H, CH), ~1.6 (d, 3H, =C-CH₃), ~0.9 (d, 6H, -CH(CH₃)₂) | ~125-130 (alkene C), ~42 (allylic CH₂), ~28 (CH), ~22 (CH₃), ~18 (alkenyl CH₃) | ~3020 (C-H, sp²), ~1650 (C=C, weak), ~700 (cis C-H bend) | 98 (M+), 83, 69, 55, 41 |

| (E)-5-Methyl-2-hexene | ~5.4 (m, 2H, vinyl), ~1.9 (m, 2H, allylic), ~1.7 (m, 1H, CH), ~1.6 (d, 3H, =C-CH₃), ~0.9 (d, 6H, -CH(CH₃)₂) | ~125-135 (alkene C), ~42 (allylic CH₂), ~28 (CH), ~22 (CH₃), ~18 (alkenyl CH₃) | ~3020 (C-H, sp²), ~1670 (C=C, weak), ~965 (trans C-H bend) | 98 (M+), 83, 69, 55, 41 |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument used. The key distinguishing features are the coupling constants in the ¹H NMR and the C-H bending vibrations in the IR spectra.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key reaction pathways.

Caption: Overall synthetic workflow for this compound.

Caption: Key reaction pathways in the synthesis.

References

An In-depth Technical Guide to the Stereoisomers of 5-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-hexene is a chiral olefinic hydrocarbon that exists as four distinct stereoisomers due to the presence of both a stereogenic center and a double bond capable of geometric isomerism. This technical guide provides a comprehensive overview of these stereoisomers, detailing their structural characteristics, physicochemical properties, and outlining advanced methodologies for their synthesis and separation. The precise control and characterization of stereoisomers are of paramount importance in the fields of chemical synthesis and drug development, where stereochemistry can dictate biological activity and pharmacological profiles. This document is intended to serve as a detailed resource for researchers and professionals engaged in these areas.

Introduction to the Stereoisomers of this compound

This compound possesses a chiral center at the C5 position and a carbon-carbon double bond between C2 and C3. This structural arrangement gives rise to two types of stereoisomerism:

-

Geometric Isomerism: The restricted rotation about the C2=C3 double bond results in two geometric isomers: cis (Z) and trans (E).

-

Enantiomerism: The tetrahedral carbon at C5 is bonded to four different groups (a hydrogen atom, a methyl group, an isopropyl group, and a -CH=CH-CH₃ group), making it a stereocenter. This results in two enantiomers for each geometric isomer, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Consequently, there are a total of four stereoisomers for this compound:

-

(2E, 5R)-5-methyl-2-hexene

-

(2E, 5S)-5-methyl-2-hexene

-

(2Z, 5R)-5-methyl-2-hexene

-

(2Z, 5S)-5-methyl-2-hexene

The relationship between these stereoisomers is depicted in the diagram below. The (R) and (S) isomers of a particular geometric form are enantiomers, while a cis isomer and a trans isomer are diastereomers of each other.

Physicochemical Characteristics

The physical and chemical properties of the stereoisomers of this compound are crucial for their identification, separation, and handling. While enantiomeric pairs share identical physical properties in an achiral environment (e.g., boiling point, density), they differ in their interaction with plane-polarized light (optical activity). Diastereomers, on the other hand, have distinct physical properties.

Physical Properties

| Property | (E)-5-Methyl-2-hexene (trans) | (Z)-5-Methyl-2-hexene (cis) |

| Molecular Formula | C₇H₁₄[1][2] | C₇H₁₄[3][4] |

| Molecular Weight | 98.19 g/mol [1][2] | 98.19 g/mol [3][4] |

| Boiling Point | 86 °C | 91 °C[5] |

| Melting Point | -124 °C | Not available |

| Density | 0.693 g/mL | 0.700 g/mL[5] |

| Refractive Index | 1.401 | 1.400[5] |

| Specific Rotation ([α]D) | (R)-enantiomer: Not available(S)-enantiomer: Not available | (R)-enantiomer: Not available(S)-enantiomer: Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of the stereoisomers of this compound.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons (on C2 and C3) are diagnostic for the geometric isomers. For the trans isomer, the coupling constant (J-value) between the vinylic protons is typically larger than for the cis isomer. The protons of the chiral center at C5 will exhibit complex splitting patterns. In the presence of a chiral shift reagent, it is possible to distinguish the signals of the enantiomers.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those of the double bond and the chiral center, can aid in the identification of the isomers.

-

Mass Spectrometry: The mass spectra of all stereoisomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z = 98 and characteristic fragmentation patterns for aliphatic alkenes.

Experimental Protocols

The preparation and isolation of individual stereoisomers of this compound require stereoselective synthetic methods and efficient chiral separation techniques. The following sections provide detailed methodologies that can be adapted for this purpose.

Stereoselective Synthesis

The stereoselective synthesis of a specific enantiomer of this compound can be approached through asymmetric catalysis. A plausible synthetic pathway is outlined below.

Methodology: Asymmetric Synthesis of a Chiral Alkene

-

Synthesis of a Chiral Precursor: A common strategy involves the creation of a chiral center in a precursor molecule that can then be converted to the desired alkene. For instance, the asymmetric reduction of a suitable ketone using a chiral reducing agent (e.g., a CBS catalyst) can yield a chiral alcohol with high enantiomeric excess.

-

Formation of the Double Bond: The chiral alcohol can then be converted to the target alkene via an elimination reaction (e.g., dehydration or elimination from a tosylate). The choice of reaction conditions will influence the geometry of the resulting double bond.

-

Purification: The final product is purified by distillation or chromatography to remove any remaining starting materials, reagents, and byproducts.

Chiral Separation (Resolution)

For the separation of a racemic mixture of this compound, chiral chromatography is the most effective method, particularly for a volatile, non-functionalized hydrocarbon.

Methodology: Chiral Gas Chromatography (GC) or Supercritical Fluid Chromatography (SFC)

-

Instrumentation: A gas chromatograph or supercritical fluid chromatograph equipped with a chiral stationary phase (CSP) is required. For volatile hydrocarbons, cyclodextrin-based CSPs are often effective.[6]

-

Sample Preparation: The racemic mixture of this compound is dissolved in a suitable volatile solvent (e.g., pentane or hexane).

-

Chromatographic Conditions:

-

Carrier Gas/Mobile Phase: For GC, helium or hydrogen is typically used. For SFC, supercritical carbon dioxide, often with a co-solvent, is employed.

-

Temperature Program/Pressure Gradient: The column temperature (for GC) or pressure/temperature gradient (for SFC) is optimized to achieve baseline separation of the enantiomers.

-

Injector and Detector Temperatures: These are set appropriately for the volatility of the analyte.

-

-

Injection and Separation: A small volume of the sample is injected into the chromatograph. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

-

Detection and Quantification: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The peak areas in the chromatogram are proportional to the amount of each enantiomer, allowing for the determination of enantiomeric excess (ee).

-

Preparative Separation: For the isolation of larger quantities of the individual enantiomers, preparative chiral chromatography can be used with larger column dimensions and sample injection volumes. Fractions corresponding to each enantiomer are collected as they elute from the column.

Conclusion

The four stereoisomers of this compound provide a clear example of the interplay between geometric and optical isomerism. While the physicochemical properties of the geometric isomers are documented, a notable gap exists in the literature regarding the specific optical properties of the individual enantiomers. The methodologies for stereoselective synthesis and chiral separation outlined in this guide are based on established principles in asymmetric chemistry and chromatography and provide a robust framework for the preparation and isolation of these and other chiral molecules. For professionals in drug development and chemical research, a thorough understanding and application of these techniques are essential for advancing the synthesis of stereochemically pure compounds.

References

- 1. 2-Hexene, 5-methyl-, (E)- [webbook.nist.gov]

- 2. This compound,c&t [webbook.nist.gov]

- 3. This compound, (2Z)- | C7H14 | CID 5364850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound,c&t [webbook.nist.gov]

- 5. cis-5-methylhex-2-ene [stenutz.eu]

- 6. Enantiomer separation of hydrocarbons in preparation for ROSETTA's "chirality-experiment" - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Methyl-2-hexene. This document presents a detailed analysis of its chemical structure through NMR spectroscopy, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. The guide includes tabulated spectral data, detailed experimental protocols, and visual diagrams to illustrate molecular structure and experimental workflows.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound reveals five distinct carbon signals, corresponding to the unique carbon environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 130.38 |

| C2 | 125.78 |

| C3 | 42.20 |

| C4 | 28.65 |

| C5 | 22.40 |

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental ¹H NMR data, the following table presents predicted values for the proton signals of this compound. These predictions are based on established chemical shift principles and spin-spin coupling patterns.

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H1 | ~5.4 | Multiplet | 1H | |

| H2 | ~5.4 | Multiplet | 1H | |

| H3 | ~1.9 - 2.0 | Multiplet | 2H | |

| H4 | ~1.6 - 1.7 | Multiplet | 1H | |

| H5 | ~0.9 | Doublet | ~6.5 | 6H |

| H6 | ~1.6 | Doublet of Quartets | ~6.5, ~1.5 | 3H |

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a volatile liquid organic compound such as this compound.

Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known, non-interfering resonance signal. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is commonly employed.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A suitable relaxation delay should be chosen to ensure accurate integration, if desired.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for NMR data acquisition and analysis.

Caption: Molecular structure of this compound with carbon numbering.

Caption: A flowchart outlining the general workflow for an NMR experiment.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 5-Methyl-2-hexene

This technical guide provides a detailed overview of the infrared (IR) spectroscopy analysis of 5-Methyl-2-hexene, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected vibrational modes, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. The resulting IR spectrum is a unique fingerprint of the molecule, providing valuable information about its chemical structure.

This compound is an alkene with the chemical formula C7H14. Its structure consists of a six-carbon chain with a double bond between the second and third carbon atoms and a methyl group on the fifth carbon. The key functional groups amenable to IR analysis are the carbon-carbon double bond (C=C), the vinylic carbon-hydrogen bonds (=C-H), and the aliphatic carbon-hydrogen bonds (C-H) of the methyl and methylene groups.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound based on its molecular structure. The precise peak positions and intensities can vary depending on the specific stereoisomer (cis/trans) and the experimental conditions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3020-3080 | Medium | =C-H Stretch | Alkene |

| ~2850-2960 | Strong | C-H Stretch (methyl and methylene) | Alkane |

| ~1640-1680 | Medium | C=C Stretch | Alkene |

| ~1450-1470 | Medium | C-H Bend (methyl and methylene) | Alkane |

| ~1370-1380 | Medium | C-H Bend (gem-dimethyl) | Alkane |

| ~960-970 | Strong | =C-H Bend (out-of-plane, for trans-alkene) | Alkene |

| ~675-730 | Strong | =C-H Bend (out-of-plane, for cis-alkene) | Alkene |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of liquid and solid samples.[1] It is a simple and rapid method that requires minimal sample preparation.

Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

ATR Accessory: A single-reflection or multi-reflection ATR accessory with a high-refractive-index crystal (e.g., diamond, zinc selenide, or germanium). Diamond is a robust choice for a wide range of samples.[2]

-

Sample: this compound (liquid).

-

Cleaning Supplies: Solvent (e.g., isopropanol or ethanol), and soft, lint-free wipes.

Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues from previous measurements.[3]

-

Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and the environment.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.[3][4] Only a few microliters of the sample are typically required.

-

If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal surface.

-

Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.[2] The data is usually collected in the mid-infrared range, from 4000 to 400 cm⁻¹.[2]

-

-

Data Processing and Interpretation:

-

The instrument software will automatically perform the Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Perform any necessary baseline correction or other spectral processing.

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups in this compound, as detailed in the data table above.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal with a solvent and a lint-free wipe to prepare for the next sample.[1]

-

Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of a liquid sample like this compound.

Caption: A flowchart illustrating the key stages of an IR spectroscopy experiment, from initial preparation to final data interpretation.

Conclusion

The infrared spectroscopy analysis of this compound provides a rapid and effective method for confirming the presence of its key functional groups. By following the detailed experimental protocol and referencing the characteristic absorption data, researchers can confidently identify the alkene and alkane moieties within the molecular structure. This guide serves as a comprehensive resource for professionals engaged in the chemical analysis and characterization of organic compounds.

References

Mass Spectrometry Fragmentation Pattern of 5-Methyl-2-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 5-methyl-2-hexene. It includes detailed quantitative data, experimental protocols for analysis, and a visualization of the fragmentation pathway, designed to assist in the identification and characterization of this compound.

Core Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant peaks, are summarized in Table 1. This data is based on the electron ionization mass spectrum available in the NIST Mass Spectrometry Data Center.

Table 1: Prominent Fragment Ions of this compound in EI-MS

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 43 | 85 | [C₃H₇]⁺ (Isopropyl cation) |

| 55 | 60 | [C₄H₇]⁺ |

| 56 | 50 | [C₄H₈]⁺ |

| 83 | 30 | [M-CH₃]⁺ |

| 98 | 20 | [C₇H₁₄]⁺ (Molecular Ion) |

Note: Relative abundances are approximate and may vary slightly depending on the instrumentation and experimental conditions.

Experimental Protocols

The following is a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile organic compounds.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound for identification and fragmentation analysis.

Materials:

-

This compound standard

-

High-purity volatile solvent (e.g., hexane or dichloromethane)

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source

-

Capillary column (e.g., non-polar, such as DB-5ms or equivalent)

-

Microsyringe for sample injection

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 100 ppm in hexane). Ensure the sample is fully dissolved and free of particulate matter.

-

GC-MS Instrumentation Setup:

-

Injector: Set the injector temperature to 250°C. Use a split injection mode with a high split ratio (e.g., 100:1) to prevent column overloading.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10°C/minute to 200°C.

-

Final hold: Hold at 200°C for 2 minutes.

-

-

Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1 mL/minute.

-

MS Parameters:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

-

-

-

Sample Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the mass spectral data for the chromatographic peak corresponding to this compound.

-

Data Analysis: Process the acquired data to obtain the mass spectrum. Identify the molecular ion peak and the major fragment ions. Calculate the relative abundance of each significant peak with respect to the base peak (the most intense peak).

Fragmentation Pathway Visualization

The fragmentation of this compound upon electron ionization is a complex process driven by the formation of stable carbocations. The initial event is the removal of an electron from the molecule to form the molecular ion ([C₇H₁₄]⁺•) at m/z 98. This high-energy species then undergoes various fragmentation pathways.

Caption: Proposed fragmentation pathway of this compound.

Interpretation of the Fragmentation Pathway:

-

Formation of the Molecular Ion (m/z 98): The process begins with the ionization of the this compound molecule by losing an electron, resulting in the molecular ion.

-

Loss of a Methyl Radical (m/z 83): A common fragmentation for branched alkanes and alkenes is the loss of a methyl radical (•CH₃) from the isopropyl group, leading to the formation of a secondary carbocation at m/z 83.

-

McLafferty Rearrangement (m/z 56): The presence of a double bond and gamma-hydrogens allows for a McLafferty rearrangement, a characteristic fragmentation for unsaturated systems. This involves the transfer of a hydrogen atom to the double bond with subsequent cleavage of the beta-bond, resulting in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 56.

-

Formation of the Isopropyl Cation (m/z 43): Cleavage of the bond between C3 and C4 can lead to the formation of a stable isopropyl cation ([C₃H₇]⁺) at m/z 43.

-

Formation of the Base Peak (m/z 41): The most abundant fragment is the allyl cation ([C₃H₅]⁺) at m/z 41. This highly stable, resonance-stabilized cation can be formed through various rearrangement and cleavage pathways, including the loss of a methylene group from the [C₄H₇]⁺ fragment. The high stability of the allyl cation drives its formation, making it the base peak in the spectrum.

-

Formation of the [C₄H₇]⁺ ion (m/z 55): This fragment can be formed through allylic cleavage, where the bond beta to the double bond is broken, resulting in a resonance-stabilized allylic cation.

An In-depth Technical Guide to the Isomers of 5-Methyl-2-hexene: Nomenclature, Structure, and Synthesis

This technical guide provides a comprehensive overview of 5-methyl-2-hexene, focusing on its isomeric forms, IUPAC nomenclature, structural properties, and stereoselective synthesis routes. The content is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this alkene.

IUPAC Nomenclature and Molecular Structure

This compound is an aliphatic hydrocarbon with the molecular formula C₇H₁₄.[1][2] According to IUPAC nomenclature, the name designates a six-carbon (hex) chain with a double bond (=) originating at the second carbon (2-ene) and a methyl group (-CH₃) attached to the fifth carbon.

The chemical structure is: CH₃-CH=CH-CH₂-CH(CH₃)-CH₃

A critical feature of this molecule is the presence of two distinct stereocenters:

-

A double bond between carbons 2 and 3, which restricts rotation and gives rise to geometric isomerism.

-

A chiral center at carbon 5, which is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl-vinyl group, and another methyl group as part of the main chain), leading to enantiomerism.

Due to these features, this compound can exist as four distinct stereoisomers.

Isomeric Forms of this compound

The isomers of this compound are classified based on the spatial arrangement of substituents around the double bond (geometric isomers) and the configuration at the chiral center (enantiomers).

-

Geometric Isomerism (E/Z): The arrangement of the alkyl groups attached to the C2-C3 double bond determines whether the isomer is cis (Z) or trans (E).

-

(Z)-5-methyl-2-hexene (cis): The higher priority groups on each carbon of the double bond (the methyl group on C2 and the isobutyl group on C3) are on the same side.

-

(E)-5-methyl-2-hexene (trans): The higher priority groups on each carbon of the double bond are on opposite sides.[2]

-

-

Enantiomerism (R/S): The chiral carbon at position 5 results in two non-superimposable mirror images for each geometric isomer.

-

(R)-5-methyl-2-hexene

-

(S)-5-methyl-2-hexene

-

Combining these forms yields the four possible stereoisomers:

-

(2E, 5R)-5-methyl-2-hexene

-

(2E, 5S)-5-methyl-2-hexene

-

(2Z, 5R)-5-methyl-2-hexene

-

(2Z, 5S)-5-methyl-2-hexene

The logical relationship between these isomers is illustrated in the diagram below.

References

A Technical Guide to 5-Methyl-2-hexene for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Potential Research Applications

This technical guide provides a comprehensive overview of 5-Methyl-2-hexene, a valuable alkene in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details its commercial availability from various suppliers, outlines key chemical properties, and presents a detailed experimental protocol for its synthesis.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, typically as a mixture of cis- and trans-isomers with a purity of 99% or higher. For researchers requiring specific isomers, some suppliers may offer the (E)- or (Z)-isomer upon request or as a custom synthesis product. The compound is generally supplied in liquid form in various quantities to suit laboratory-scale research and development needs.

Below is a summary of prominent suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers directly for the most current information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| TCI America | This compound (cis- and trans- mixture) | 3404-62-4 | ≥99.0% (GC) | 1 mL, 5 g, 25 g |

| Fisher Scientific | This compound (cis- and trans- mixture) | 3404-62-4 | 99.0+% | 1 mL, 5 mL |

| Lab Pro Inc. | This compound (cis- and trans- mixture) | 3404-62-4 | Min. 99.0% (GC) | 1 mL |

| Molport | (2E)-5-methylhex-2-ene | 3404-62-4 | 95%, 99% | 250 mg, 1 g |

| Aladdin Scientific | This compound (cis- and trans- mixture) | 3404-62-4 | min 99% (GC) | 1 mL |

| LookChem | This compound | 3404-62-4 | Varies by supplier | Grams to Kilograms |

| ChemicalBook | This compound | 3404-62-4 | Varies by supplier | Inquiry |

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided in the table below, compiled from various chemical databases.[1][2][3][4][5][6] These properties are essential for designing experimental conditions, including reaction setup, purification, and storage.

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~88.4 °C at 760 mmHg |

| Density | ~0.70 g/cm³ |

| CAS Number | 3404-62-4 (cis/trans mixture) |

| InChI Key | GHBKCPRDHLITSE-SNAWJCMRSA-N |

| SMILES | CC(C)CC=CC |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through various methods, with the Wittig reaction being a common and versatile approach.[7][8][9][10] This reaction involves the formation of an alkene from the reaction of an aldehyde or ketone with a phosphorus ylide. Below is a detailed, generalized protocol for the synthesis of this compound via a Wittig reaction, which can be adapted for specific laboratory conditions.

Detailed Methodology: Wittig Synthesis of this compound

This procedure outlines the synthesis of this compound from isovaleraldehyde and a propyl-triphenylphosphonium ylide.

Materials:

-

Propyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium in hexanes, sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Isovaleraldehyde (3-methylbutanal)

-

Anhydrous dichloromethane (for workup)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes (for column chromatography)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Septa and needles

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar inert atmosphere setup

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (1.0 equivalent), such as n-butyllithium, dropwise via syringe while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to 0 °C.

-

In a separate flame-dried flask, dissolve isovaleraldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the isovaleraldehyde solution to the ylide solution dropwise via an addition funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The disappearance of the ylide's color is an indicator of reaction completion.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct.

-

Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to isolate the volatile alkene.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

-

Potential Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented in publicly available literature, its utility lies in its role as a versatile building block in organic synthesis. Alkenes are fundamental starting materials for a wide array of chemical transformations.

The structural motif of this compound can be incorporated into larger, more complex molecules that may possess biological activity. For instance, the isopentyl group is a common feature in various natural products and synthetic compounds with pharmaceutical relevance. The double bond provides a reactive handle for further functionalization, such as:

-

Epoxidation: To form corresponding epoxides, which are valuable chiral synthons.

-

Hydroboration-oxidation: To introduce a hydroxyl group.

-

Ozonolysis: To cleave the double bond and form smaller carbonyl compounds.

-

Metathesis reactions: To form new carbon-carbon double bonds.

Researchers in drug discovery can utilize this compound as a starting material to synthesize novel scaffolds and explore structure-activity relationships of target molecules.

Visualizations

To aid in understanding the concepts discussed, the following diagrams have been generated.

Caption: A generalized workflow for the synthesis of this compound via the Wittig reaction.

Caption: A simplified representation of the commercial supply chain for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 5-Methylhex-2-ene | C7H14 | CID 18849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H14 | CID 5357252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Hexene, 5-methyl-, (E)- [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sciepub.com [sciepub.com]

- 10. Wittig Reaction [organic-chemistry.org]

5-Methyl-2-hexene: A Technical Guide on its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-hexene is a branched-chain alkene whose natural occurrence has been sparsely documented, with its primary identification being a volatile flavor component in fermented dairy products. This technical guide provides a comprehensive overview of the known natural sources, quantitative data, and a detailed experimental protocol for its identification. Furthermore, a putative biosynthetic pathway is proposed based on established metabolic routes in lactic acid bacteria. The biological significance of this compound currently appears to be confined to its contribution to the aroma profile of certain foods, though further research into its potential bioactivities is warranted.

Introduction

This compound (C7H14) is an unsaturated hydrocarbon belonging to the class of alkenes.[1][2] While extensively utilized in chemical synthesis, its presence and role in biological systems have remained largely uncharacterized. This document aims to consolidate the existing, albeit limited, scientific information regarding the natural occurrence and biological importance of this compound, providing a valuable resource for researchers in the fields of natural products, food science, and chemical ecology.

Natural Occurrence

To date, the only documented natural source of this compound is in milk fermented by specific starter cultures of lactic acid bacteria.

Fermented Dairy Products

A study by Dan et al. (2017) identified (E)-5-Methyl-2-hexene as a volatile flavor compound in milk fermented with a combination of Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus.[3][4] The presence and concentration of this compound were found to be dependent on the specific ratio of these two bacterial species used in the fermentation process.

Quantitative Data

The concentration of (E)-5-Methyl-2-hexene was quantified in the aforementioned study. The data is summarized in the table below.

| Sample (Ratio of L. delbrueckii subsp. bulgaricus to S. thermophilus) | Mean Concentration (µg/L) ± SD |

| 1:1 | Not Detected |

| 1:10 | Not Detected |

| 1:50 | 1.52 ± 0.08 |

| 1:100 | Not Detected |

| 1:1000 | Not Detected |

| 1:10000 | Not Detected |

Table 1: Quantitative data of (E)-5-Methyl-2-hexene in fermented milk. Data extracted from Dan et al. (2017).[3][4]

Experimental Protocols

The following is a detailed methodology for the extraction and analysis of volatile compounds, including this compound, from fermented milk, as described by Dan et al. (2017).[3][4]

Sample Preparation and Fermentation

-

Milk Preparation: Reconstitute 12.5% (w/v) skim milk powder in distilled water and sterilize at 115°C for 15 minutes.

-

Inoculation: Cool the sterilized milk to 42°C and inoculate with starter cultures of Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus at varying ratios.

-

Fermentation: Incubate the inoculated milk at 42°C until the pH reaches 4.5.

-

Storage: Store the fermented milk samples at 4°C for 24 hours before analysis.

Volatile Compound Extraction (Solid-Phase Microextraction - SPME)

-

Sample Preparation: Place 5 g of the fermented milk sample into a 15 mL headspace vial. Add 1 g of NaCl and 10 µL of an internal standard (e.g., 2-methyl-3-heptanone at 8.16 µg/mL in methanol).

-

Incubation: Equilibrate the vial at 45°C for 20 minutes in a water bath.

-

Extraction: Expose a 50/30 µm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial at 45°C for 40 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Thermally desorb the extracted volatiles from the SPME fiber in the injection port of a gas chromatograph at 250°C for 5 minutes in splitless mode.

-

Gas Chromatograph:

-

Column: DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 40°C for 5 minutes, increase to 150°C at a rate of 4°C/min, then increase to 230°C at a rate of 5°C/min and hold for 8 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Compound Identification: Identify compounds by comparing their mass spectra with the NIST library and by comparing their retention indices with literature values.

-

Quantification: Quantify the concentration of each compound by comparing its peak area to the peak area of the internal standard.

Putative Biosynthetic Pathway

The biosynthesis of this compound in lactic acid bacteria has not been explicitly studied. However, a plausible pathway can be proposed based on the known metabolism of branched-chain amino acids and fatty acid synthesis in these microorganisms. The likely precursor is the branched-chain amino acid leucine.

Caption: Proposed biosynthetic pathway of this compound from leucine.

Pathway Description:

-

Leucine Catabolism: Leucine undergoes transamination to form α-ketoisocaproate, which is then oxidatively decarboxylated to yield isovaleryl-CoA.

-

Fatty Acid Synthesis Priming: Isovaleryl-CoA serves as a primer for the fatty acid synthesis machinery.

-

Elongation: The fatty acid synthase complex elongates the isovaleryl-CoA primer through the addition of two-carbon units from malonyl-CoA. A single elongation step would result in a 7-carbon acyl chain.

-

Desaturation: A desaturase enzyme introduces a double bond into the C7 acyl chain at the Δ2 position.

-

Decarboxylation and Reduction: The resulting 5-methyl-2-hexenoic acid is then likely decarboxylated and reduced to form this compound. This final step is speculative and may involve a multi-enzyme complex.

Biological Significance

The biological significance of this compound is currently not well understood.

Flavor and Aroma Compound

As identified by Dan et al. (2017), (E)-5-Methyl-2-hexene contributes to the complex aroma profile of fermented milk.[3][4] Its specific sensory attributes have not been detailed, but as a volatile alkene, it likely contributes to the "green" or "chemical" notes of the overall flavor.

Potential for Other Bioactivities

While no specific biological activities have been reported for this compound, other short-chain alkenes have been shown to possess antimicrobial or signaling properties in various organisms. Further research is needed to investigate whether this compound exhibits any such activities.

Future Directions

The discovery of this compound in fermented milk opens up several avenues for future research:

-

Confirmation of Biosynthetic Pathway: Isotopic labeling studies could be employed to confirm the proposed biosynthetic pathway from leucine.

-

Screening for Other Natural Sources: A broader screening of different fermented foods, as well as plants and insects known to produce branched-chain volatiles, could reveal other natural sources of this compound.

-

Investigation of Biological Activities: The purified compound should be tested for various biological activities, including antimicrobial, antifungal, and insect pheromonal effects.

-

Sensory Analysis: A detailed sensory analysis of pure this compound would help to better define its contribution to food aroma.

Conclusion

This compound is a volatile organic compound with a confirmed natural occurrence in fermented dairy products. While its biological significance is currently limited to its role as a flavor component, the proposed biosynthetic pathway provides a framework for further investigation into its metabolism. This technical guide serves as a foundational document to encourage and support future research into this sparsely studied natural product.

References

- 1. This compound (cis- and trans- mixture) 99.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. labproinc.com [labproinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Profiles of Volatile Flavor Compounds in Milk Fermented with Different Proportional Combinations of Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-Methyl-2-hexene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Methyl-2-hexene as a versatile starting material in organic synthesis. The protocols detailed below are foundational for the transformation of this alkene into a variety of functionalized molecules, which can serve as key intermediates in the development of novel chemical entities and pharmaceutical agents.

Introduction

This compound is a readily available alkene that serves as a valuable building block in organic synthesis. Its disubstituted double bond provides a reactive site for a multitude of transformations, allowing for the introduction of diverse functional groups with predictable regioselectivity and stereoselectivity. This document outlines key synthetic applications of this compound, including detailed experimental protocols for hydroboration-oxidation, epoxidation, ozonolysis, and hydrohalogenation.

Key Synthetic Transformations and Experimental Protocols

The following sections detail common and synthetically useful reactions starting from this compound. The protocols provided are based on well-established procedures for similar alkenes and can be adapted and optimized for specific research needs.

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. In the case of this compound, this reaction yields 5-Methyl-2-hexanol, a useful intermediate for further functionalization.

Reaction Scheme:

(this compound) + BH₃・THF → (Intermediate Trialkylborane) → 5-Methyl-2-hexanol

Experimental Protocol:

-

Materials: this compound, Borane-tetrahydrofuran complex (1 M solution in THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Diethyl ether, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

-

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (9.82 g, 100 mmol).

-

Dissolve the alkene in 50 mL of anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 33.3 mL of a 1 M solution of borane-tetrahydrofuran complex (33.3 mmol) to the stirred solution via a syringe or dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Cool the mixture back to 0 °C and slowly add 15 mL of 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 15 mL of 30% aqueous hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.

-

Allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by fractional distillation to yield 5-Methyl-2-hexanol.

-

Expected Outcome:

The hydroboration-oxidation of this compound is expected to yield 5-Methyl-2-hexanol as the major product. The reaction proceeds with syn-addition of the hydroborane and retention of configuration during the oxidation step.

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a reliable method for the synthesis of epoxides. These three-membered cyclic ethers are versatile intermediates for the synthesis of diols, amino alcohols, and other valuable compounds.

Reaction Scheme:

This compound + m-CPBA → 2,3-Epoxy-5-methylhexane + m-Chlorobenzoic acid

Experimental Protocol:

-

Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA, ~77%), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (9.82 g, 100 mmol) in 100 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of m-CPBA (24.8 g, ~110 mmol, 1.1 equivalents) in 100 mL of dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

-

Purify the product by distillation under reduced pressure.

-

Expected Outcome:

This epoxidation reaction will produce a mixture of cis and trans isomers of 2,3-Epoxy-5-methylhexane. The reaction is stereospecific, meaning a cis-alkene would yield a cis-epoxide and a trans-alkene a trans-epoxide.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. Reductive workup of the ozonide intermediate from this compound will yield acetaldehyde and 3-methylbutanal.

Reaction Scheme:

This compound + O₃ → (Ozonide Intermediate) → Acetaldehyde + 3-Methylbutanal

Experimental Protocol:

-

Materials: this compound, Dichloromethane (DCM, anhydrous), Ozone (from an ozone generator), Dimethyl sulfide (DMS) or Zinc dust/Acetic acid, Nitrogen gas.

-

Procedure:

-

Dissolve this compound (9.82 g, 100 mmol) in 150 mL of anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a drying tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

-

Purge the solution with nitrogen gas for 10-15 minutes to remove the excess ozone.

-

Reductive Workup:

-

With Dimethyl Sulfide (DMS): Slowly add dimethyl sulfide (11.2 mL, 150 mmol) to the cold solution. Allow the mixture to warm to room temperature and stir overnight.

-

With Zinc/Acetic Acid: Add zinc dust (13 g, 200 mmol) and acetic acid (12 mL, 210 mmol) to the cold solution. Stir the mixture vigorously as it warms to room temperature over 2-3 hours.

-

-

After the workup is complete, filter the reaction mixture to remove any solids.

-

Carefully remove the solvent by distillation. The low boiling points of the aldehyde products require careful fractional distillation for their isolation.

-

Expected Outcome:

The ozonolysis of this compound followed by a reductive workup will cleave the double bond to form acetaldehyde and 3-methylbutanal.

The addition of hydrogen halides, such as HBr, across the double bond of an alkene is a classic electrophilic addition reaction. In the absence of peroxides, the reaction follows Markovnikov's rule, where the halogen adds to the more substituted carbon.

Reaction Scheme:

This compound + HBr → 3-Bromo-5-methylhexane

Experimental Protocol:

-

Materials: this compound, Hydrogen bromide (HBr) in acetic acid (e.g., 33 wt. %), Diethyl ether, Saturated sodium bicarbonate solution, Water, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

-

Procedure:

-

In a 100 mL round-bottom flask, place this compound (9.82 g, 100 mmol).

-

Cool the flask in an ice bath.

-

Slowly add a solution of HBr in acetic acid (e.g., 30 mL of 33 wt. % solution) to the stirred alkene over 20 minutes.

-

After the addition, allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of ice-water and 50 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude alkyl bromide by distillation.

-

Expected Outcome:

The reaction is expected to yield 3-Bromo-5-methylhexane as the major product due to the formation of the more stable secondary carbocation intermediate at the C3 position.

Data Presentation

The following table summarizes the expected products and key reaction parameters for the synthetic transformations of this compound. Please note that yields are estimates based on general procedures and may vary.

| Reaction | Starting Material | Key Reagents | Product(s) | Regioselectivity | Stereoselectivity | Estimated Yield (%) |

| Hydroboration-Oxidation | This compound | 1. BH₃・THF2. H₂O₂, NaOH | 5-Methyl-2-hexanol | Anti-Markovnikov | Syn-addition | 80-95 |

| Epoxidation | This compound | m-CPBA | 2,3-Epoxy-5-methylhexane (cis/trans mix) | N/A | Stereospecific | 70-90 |

| Ozonolysis (Reductive) | This compound | 1. O₃2. DMS or Zn/CH₃COOH | Acetaldehyde and 3-Methylbutanal | N/A | N/A | 75-90 |

| Hydrohalogenation | This compound | HBr | 3-Bromo-5-methylhexane | Markovnikov | N/A | 70-85 |

Visualizations

Caption: Synthetic pathways from this compound.

Caption: Workflow for 5-Methyl-2-hexanol synthesis.

Addition reactions of 5-Methyl-2-hexene with halogens and hydrogen halides

Application Notes and Protocols: Addition Reactions of 5-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an unsymmetrical alkene that serves as an excellent substrate for studying the fundamental principles of electrophilic addition reactions. Its structure allows for the exploration of regioselectivity, stereochemistry, and the potential for carbocation rearrangements. These reactions are foundational in synthetic organic chemistry and are pivotal in the synthesis of various pharmaceutical intermediates and fine chemicals. This document provides detailed application notes on the addition of halogens (Br₂ and Cl₂) and hydrogen halides (HCl, HBr, and HI) to this compound, complete with mechanistic insights, predicted product distributions, and detailed experimental protocols.

Addition of Halogens (Halogenation)

The reaction of this compound with halogens such as bromine (Br₂) and chlorine (Cl₂) proceeds via an electrophilic addition mechanism.[1] This reaction is highly stereoselective, typically resulting in an anti-addition of the two halogen atoms across the double bond.[2][3] The mechanism involves the formation of a cyclic halonium ion intermediate, which prevents the formation of a true carbocation and thus circumvents rearrangements.[1][4]

Mechanism of Halogenation

The π electrons of the alkene's double bond attack the approaching halogen molecule, inducing a dipole and causing the heterolytic cleavage of the halogen-halogen bond.[2][3] This forms a three-membered cyclic halonium ion intermediate. The halide anion, generated in the first step, then attacks one of the carbons of the cyclic intermediate from the opposite face (anti-attack), opening the ring to yield a vicinal dihalide.[5][6]

Caption: Halogenation proceeds via a cyclic halonium ion, leading to anti-addition.

Predicted Products and Data

The halogenation of this compound is expected to produce a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dihalo-5-methylhexane due to the anti-addition mechanism. The reaction is not regioselective in this case because the same type of atom is added to both carbons of the double bond.[7]

Table 1: Predicted Products for Halogenation of this compound

| Reagent | Solvent | Major Product(s) | Stereochemistry | Expected Yield |

| Br₂ | CCl₄ or CH₂Cl₂ | (2R,3S)- and (2S,3R)-2,3-Dibromo-5-methylhexane | anti-addition (trans) | High (>90%) |

| Cl₂ | CCl₄ or CH₂Cl₂ | (2R,3S)- and (2S,3R)-2,3-Dichloro-5-methylhexane | anti-addition (trans) | High (>90%) |

Note: Yields are estimates based on typical alkene halogenation reactions and should be confirmed experimentally.

Experimental Protocol: Bromination of this compound

Materials:

-

This compound (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)

-

10% Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Prepare a solution of bromine in dichloromethane and place it in a dropping funnel.

-

Add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon reaction.[8] Continue addition until a faint persistent reddish-brown color is observed.

-

Once the reaction is complete (as indicated by TLC or GC analysis), quench the reaction by adding 10% sodium thiosulfate solution to consume any excess bromine.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 2,3-dibromo-5-methylhexane.

-

Purify the product via column chromatography or distillation if necessary.

Safety: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Addition of Hydrogen Halides (Hydrohalogenation)

The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is a regioselective reaction.[9] The outcome is generally governed by Markovnikov's rule , which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halogen adds to the more substituted carbon.[10][11] This is due to the formation of the more stable carbocation intermediate.[12][13]

Mechanism and Carbocation Rearrangement

Hydrohalogenation proceeds in two steps:

-

Protonation: The alkene's π bond attacks the electrophilic proton of the HX, forming a carbocation intermediate and a halide ion.[13][14] For this compound, protonation can form two different secondary carbocations.

-

Nucleophilic Attack: The halide ion attacks the carbocation to form the alkyl halide.[15]